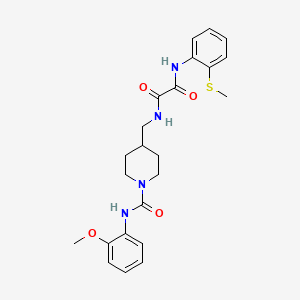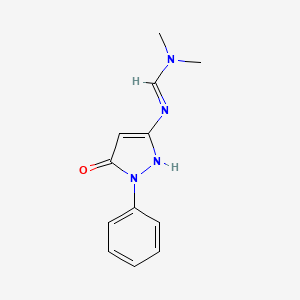![molecular formula C14H15N5O5S B2590988 1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034522-61-5](/img/structure/B2590988.png)
1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle. It also contains a 1,3,5-triazine ring, which is a type of nitrogen-containing heterocycle. The methanesulfonamide group is a common functional group in medicinal chemistry due to its bioisosteric properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the potential for the methanesulfonamide group to act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and potentially planar. The methanesulfonamide group could influence the compound’s solubility .Aplicaciones Científicas De Investigación
Enhancing the Rheological Properties of Hyaluronic Acid
This compound is used to modify the rheological properties of hyaluronic acid (HA), which is widely used in clinical practice and biomedical research . By chemically grafting short alkyl chains such as propylamine and butylamine onto HA using this compound, the pseudoplasticity of HA can be enhanced, which is essential for injectability and additive manufacturing .
Glycosyl Donor in Chemo-Enzymatic Oligosaccharide Synthesis
As a novel activated glycosidic compound, it serves as an efficient glycosyl donor for enzymatic glycosylation, which is a crucial step in the synthesis of oligosaccharides . This application is particularly important for the production of complex carbohydrates without the need for protecting groups .
Coupling Reagent for Amide Synthesis
The compound is a highly effective coupling reagent used for amide synthesis. It facilitates the formation of amide bonds, which are fundamental in creating peptides and proteins for various research and industrial applications .
Preparation of Esters
In addition to amide synthesis, this compound is also used for the preparation of esters. Esters are valuable in a wide range of applications, including pharmaceuticals, fragrances, and as solvents for organic synthesis .
Modification of Biopolymers
The compound can be used to chemically modify biopolymers, thereby altering their physical properties to suit specific applications. This includes increasing the stability or changing the solubility of biopolymers for use in drug delivery systems and tissue engineering .
Drug Delivery Systems
By modifying the release properties of drugs, this compound can be used to create more effective drug delivery systems. This is particularly useful in developing sustained-release formulations, which can improve patient compliance and treatment efficacy .
Tissue Engineering
The ability to modify the mechanical properties of materials like HA makes this compound valuable in tissue engineering. It can be used to create scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and growth .
Additive Manufacturing
In the field of additive manufacturing, also known as 3D printing, the compound is used to adjust the material properties of the printed objects. This allows for the creation of customized implants and prosthetics with improved performance and biocompatibility .
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S/c1-22-13-16-12(17-14(18-13)23-2)7-15-25(20,21)8-10-9-5-3-4-6-11(9)24-19-10/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCEYITQCYQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)
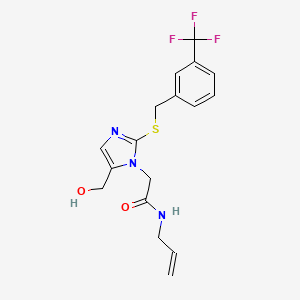
![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)

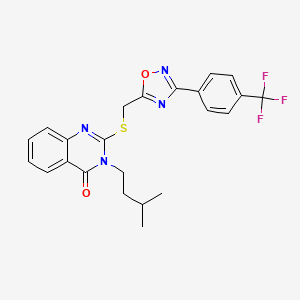
![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)
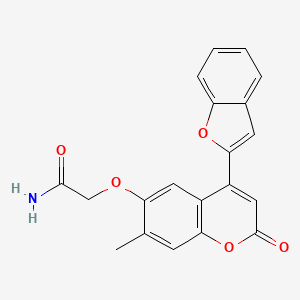
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)
